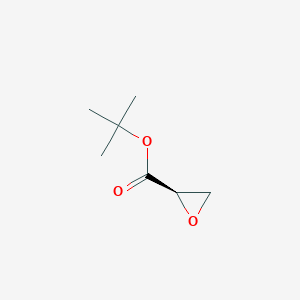![molecular formula C8H5FN2O2 B11758815 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 4-position and a carboxylic acid group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions to form intermediate compounds. These intermediates are then further reacted to introduce the fluorine atom and the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyridine or pyrrole rings.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing the fluorine atom or modifying the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or Grignard reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like alkyl or aryl groups .
Aplicaciones Científicas De Investigación
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit fibroblast growth factor receptors (FGFRs).
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induced apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom and carboxylic acid group, resulting in different chemical properties and biological activities.
4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its stability and binding affinity to molecular targets. This makes it a valuable compound for developing new therapeutic agents .
Propiedades
Fórmula molecular |
C8H5FN2O2 |
|---|---|
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13) |
Clave InChI |
QHYPKNPKKNYCRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1C(=CC(=N2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758733.png)

![2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B11758750.png)
![[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758756.png)



![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)


![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)


